B1574711 VTP-766

VTP-766

Numéro de catalogue B1574711
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

VTP-766 is a potent orally active and selective liver X receptor beta (LXRbeta) agonist targeted for the treatment of atopic dermatitis and acute coronary syndrome. VTP-766 has LXRbeta IC50 = 3 nM, LXRalpha IC50 = 81 nM, respectively. VTP-766 was also active in cellular assays (EC50 = 4.5 nM in THP1 cells) and had moderate stability (CYP2C9 approximately 700 nM). VTP-766 was also active in vivo in cynomolgus monkeys at a dose range of 1 to 10 mg/kg

Applications De Recherche Scientifique

1. Cancer Treatment and Tumor Microvasculature Assessment

VTP-766, identified in various studies as vascular targeted photodynamic therapy (VTP), has been applied in cancer treatment, particularly in prostate and urothelial tumors. Research indicates that VTP, in combination with androgen deprivation therapy, can significantly inhibit tumor growth, particularly in prostate cancer models. The treatment induces rapid destruction of targeted tissues while preserving critical organ structures and bystander blood vessels within solid organs. VTP has shown promise in treating low-risk prostate cancer and is positioned as an intermediate treatment option between watchful waiting and radical therapy. Additionally, VTP is used in combination with immunotherapies like PD-1 inhibitors and OX40 agonists to enhance antitumor immune responses and therapeutic efficacy in urothelial tumor models (Kim et al., 2018), (Alvim et al., 2021), (Kimm et al., 2016).

2. Eye Health and Meibomian Gland Dysfunction

VTP-766 has been investigated for its effects on eye health, particularly in treating meibomian gland dysfunction and evaporative dry eye. Studies show that a single VTP treatment can deliver sustained improvement in meibomian gland function and reduction in dry eye symptoms over 12 months. The treatment is positioned as a better alternative to conventional therapies like warm compress and eyelid hygiene therapy for managing meibomian gland dysfunction (Blackie et al., 2016), (Hagen et al., 2018).

3. Monitoring Treatment Effects and Enhancing Treatment Efficacy

The effects of VTP-766 on tumor microvasculature have been assessed using ultrahigh-resolution functional optical coherence tomography (UHR-FOCT), providing insights into the change in tumor vasculatures in response to VTP. These studies contribute to optimizing the treatment effect by accurately assessing vasculature changes, particularly the microvasculature's changes in vivo. Moreover, VTP has been explored in combination with other agents, like mitochondria-targeted peptides SS-20 and SS-31, to protect against high-dose VTP-induced tissue damage, suggesting a promising approach in renal preservation and side effects prevention after VTP ablation (Chen et al., 2020), (Kottwitz et al., 2017).

Propriétés

Nom IUPAC

Unknown

SMILES

Unknown

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO, not in water

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

VTP-766;  VTP 766;  VTP766.

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.